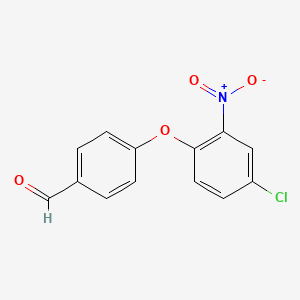

4-(4-chloro-2-nitrophenoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chloro-2-nitrophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4/c14-10-3-6-13(12(7-10)15(17)18)19-11-4-1-9(8-16)2-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGYAFMBCXTPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366216 | |

| Record name | 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56135-50-3 | |

| Record name | 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-(4-Chloro-2-nitrophenoxy)benzaldehyde

Abstract

This technical guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of 4-(4-chloro-2-nitrophenoxy)benzaldehyde, a diaryl ether of significant interest as a scaffold in medicinal chemistry and materials science. We present a robust and reproducible protocol based on the principles of nucleophilic aromatic substitution (SNAr), detailing the mechanistic rationale behind the chosen synthetic strategy. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental workflow, from reaction setup to rigorous analytical validation of the final product. The protocols are designed to be self-validating, supported by detailed characterization data and troubleshooting guidance to ensure successful replication.

Introduction and Strategic Overview

Diaryl ethers are a ubiquitous structural motif in a vast array of biologically active molecules and advanced functional materials. Their synthesis, therefore, remains a cornerstone of modern organic chemistry. The target molecule, this compound, combines the diaryl ether core with three key functional groups: an aldehyde, a nitro group, and a chloro substituent. This unique combination makes it a versatile intermediate for further chemical elaboration.

The aldehyde group serves as a reactive handle for forming imines, Schiff bases, or for undergoing olefination and reduction reactions. The nitro group can be reduced to an amine, providing a vector for amide bond formation or diazotization. The chloro group offers a site for cross-coupling reactions.

This guide focuses on a classical yet highly effective synthetic approach: the copper-free nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reaction between a phenoxide nucleophile and an electron-deficient aryl halide.

Synthetic Strategy and Mechanistic Insights

The formation of the diaryl ether linkage in this compound is achieved via a nucleophilic aromatic substitution (SNAr) pathway. This reaction is a departure from the classical SN2 mechanism typically seen with alkyl halides.[1][2] The SNAr mechanism is viable here due to the specific electronic features of one of the chosen precursors, 1,4-dichloro-2-nitrobenzene.

Causality of Experimental Design:

-

Choice of Reactants: The synthesis involves the reaction of 4-hydroxybenzaldehyde and 1,4-dichloro-2-nitrobenzene.

-

Activation of the Aryl Halide: A standard aryl halide, like chlorobenzene, is generally unreactive towards nucleophilic attack. However, the presence of a strongly electron-withdrawing group (EWG), such as the nitro group (-NO₂), positioned ortho or para to the leaving group (the chlorine atom), is critical.[3] This nitro group powerfully depletes the electron density of the aromatic ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack.

-

Formation of the Nucleophile: The phenolic proton of 4-hydroxybenzaldehyde is weakly acidic. To generate the far more potent phenoxide nucleophile, a moderate base is required. Potassium carbonate (K₂CO₃) is an ideal choice as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

-

Solvent Selection: A polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is employed.[4] These solvents are effective at solvating the potassium cation, thereby liberating the phenoxide nucleophile to maximize its reactivity. They also possess high boiling points, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.

The reaction proceeds via a two-step addition-elimination mechanism, which involves a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: SNAr mechanism for the synthesis of the target diaryl ether.

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 115-118 | 248 | Irritant |

| 1,4-Dichloro-2-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 54-56 | 258 | Toxic, Irritant |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | N/A | Irritant |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Teratogen, Irritant |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |

| Hexane | C₆H₁₄ | 86.18 | -95 | 69 | Flammable, Neurotoxin |

| Ethanol | C₂H₅OH | 46.07 | -114 | 78.5 | Flammable |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (6.1 g, 50 mmol), 1,4-dichloro-2-nitrobenzene (9.6 g, 50 mmol), and anhydrous potassium carbonate (10.4 g, 75 mmol).

-

Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Reaction Execution: Heat the reaction mixture to 110-120 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the dark reaction mixture into 500 mL of ice-cold water with stirring.

-

Product Isolation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts, followed by a wash with cold ethanol (2 x 30 mL) to remove more soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 60 °C overnight. The typical crude yield is 11-12 g.

Purification by Recrystallization

The purity of the final compound is paramount, and recrystallization is the most effective method for this purpose. The choice of solvent is critical for nitroaromatic compounds.[5] Alcohols, such as ethanol, or mixed solvent systems are often effective.[6]

Recrystallization Protocol

-

Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. Heat the mixture. The ideal solvent will dissolve the compound when hot but show low solubility when cold. Ethanol is a suitable choice for this compound.

-

Dissolution: Transfer the entire batch of crude product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This is a critical step to maximize yield.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel and flask to prevent premature crystallization.

-

Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 60 °C to a constant weight. A typical final yield after recrystallization is 9.5-10.5 g (68-75% yield).

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are expected based on the structure and analysis of similar compounds.

Summary of Expected Analytical Data

| Analysis Method | Expected Result | Interpretation |

| Appearance | Pale yellow crystalline solid | - |

| Melting Point | Approx. 100-102 °C | Sharp melting range indicates high purity |

| FTIR (cm⁻¹) | ~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1705 (C=O), ~1590, 1480 (Ar C=C), ~1520, 1345 (N-O stretch), ~1240 (Ar-O-Ar), ~840 (C-Cl) | Presence of key functional groups |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.0 (s, 1H, CHO), δ ~8.2-7.0 (m, 7H, Ar-H) | Confirms aldehyde proton and aromatic protons |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~191 (CHO), δ ~160-115 (Ar-C), Multiple peaks | Confirms aldehyde carbon and distinct aromatic carbons |

| Mass Spec. (EI) | m/z 277/279 (M⁺), 140, 121, 111 | Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) and key fragments |

Detailed Spectroscopic Interpretation

-

FTIR Spectroscopy: The most prominent peak will be the strong carbonyl (C=O) stretch of the aldehyde group around 1705 cm⁻¹. Two weaker bands for the aldehydic C-H stretch are expected near 2850 and 2750 cm⁻¹. The asymmetric and symmetric stretches of the nitro group should appear as strong bands around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The characteristic aryl ether (Ar-O-Ar) stretch will be visible around 1240 cm⁻¹.[7][8]

-

¹H NMR Spectroscopy:

-

δ ~10.0 (s, 1H): This downfield singlet is characteristic of the aldehyde proton.

-

Aromatic Region (δ ~8.2-7.0, 7H): The seven aromatic protons will appear as a series of complex multiplets due to coupling. The protons on the nitro-substituted ring will generally be more downfield than those on the benzaldehyde ring due to the electron-withdrawing effects of the nitro and chloro groups.

-

-

¹³C NMR Spectroscopy:

-

δ ~191: The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield.

-

Aromatic Region (δ ~160-115): Twelve distinct signals are expected for the aromatic carbons, though some may overlap. The carbon attached to the oxygen (C-O) and the carbon attached to the nitro group (C-NO₂) will be among the most deshielded in this region.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 277. A smaller peak at m/z 279, approximately one-third the intensity of the m/z 277 peak, will also be present, corresponding to the natural abundance of the ³⁷Cl isotope.[9]

-

Key Fragments: Fragmentation will likely occur at the ether linkage. Expect to see fragments corresponding to the 4-chlorophenoxy radical cation (m/z 140) and the benzaldehyde radical cation (m/z 121).[10]

-

Overall Experimental Workflow

The entire process, from initial setup to final analysis, can be visualized as a sequential workflow.

Caption: Step-by-step workflow for the synthesis and analysis of the target compound.

Safety and Troubleshooting

| Issue | Probable Cause | Solution |

| Reaction does not proceed (TLC shows starting materials) | 1. Insufficient temperature. 2. Inactive K₂CO₃ (absorbed moisture). 3. Impure DMF. | 1. Ensure oil bath/mantle reaches 110-120 °C. 2. Use freshly opened or dried K₂CO₃. 3. Use anhydrous grade DMF. |

| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Used too much solvent for recrystallization. | 1. Extend reaction time, re-check temperature. 2. Ensure complete precipitation in water. 3. Use the minimum amount of hot solvent necessary. Cool mother liquor in an ice bath to recover more product. |

| Product oils out during recrystallization | The boiling point of the solvent is higher than the melting point of the impure product. | Add a co-solvent in which the product is less soluble (e.g., water) to the hot solution until it becomes slightly turbid, then reheat to clarify and cool slowly. |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

1,4-dichloro-2-nitrobenzene is toxic and an irritant. Avoid inhalation and skin contact.

-

DMF is a reproductive hazard. Handle with extreme care.

-

Organic solvents like ethyl acetate and hexane are flammable. Keep away from ignition sources.

Conclusion

This guide has outlined a reliable and well-characterized method for the synthesis of this compound. By leveraging a nucleophilic aromatic substitution reaction, the target molecule can be obtained in good yield and high purity. The detailed experimental protocol, coupled with mechanistic explanations and comprehensive characterization data, provides researchers with a complete and validated workflow. This foundational procedure enables the production of a key chemical intermediate, paving the way for its application in the development of novel pharmaceuticals and functional materials.

References

-

Wikipedia. (2024). Williamson ether synthesis. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (2024). Ullmann condensation. [Link]

-

ACS Publications. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. [Link]

-

ResearchGate. (2008). The Ullmann Ether Condensation. [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al.... [Link]

-

National Institutes of Health. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. [Link]

-

SynArchive. (2024). Ullmann Condensation. [Link]

- Google Patents. (n.d.). Method of crystallizing nitro products.

-

Supporting Information. (n.d.). General procedure for the synthesis of substituted benzaldehydes. [Link]

-

Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

- Google Patents. (n.d.).

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-chloro-. [Link]

-

NIST WebBook. (n.d.). 4-Chloro-3-nitrobenzaldehyde. [Link]

-

Acta Chemica Malaysia. (2020). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4-chlorobenzaldehyde. [Link]

-

National Institutes of Health. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

-

RSC Publishing. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-nitro-, [(4-nitrophenyl)methylene]hydrazone. [Link]

-

SpectraBase. (n.d.). 4-(4-Chlorophenoxy)benzaldehyde - 13C NMR. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-nitro-4-chloro-phenoxy)benzaldehyde. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). 1H NMR spectra of p-nitrobenzaldehyde. [Link]

-

PubChem. (n.d.). 4-Nitrobenzaldehyde. [Link]

-

PubMed. (1985). Positive and negative liquid secondary ion mass spectrometry of chloro- and nitrophenylglucuronides. [Link]

- Google Patents. (n.d.). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

-

ResearchGate. (n.d.). FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b). [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. [Link]

-

PubMed. (2006). Ion chromatography-electrospray mass spectrometry for the identification of low-molecular-weight organic acids during the 2,4-dichlorophenol degradation. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-(4-chloro-2-nitrophenoxy)benzaldehyde

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 4-(4-chloro-2-nitrophenoxy)benzaldehyde. In the absence of established public spectral data for this specific molecule, this document serves as a predictive and methodological resource for researchers in organic synthesis and drug development. It outlines the theoretical basis for predicting spectral outcomes, provides detailed, field-proven protocols for data acquisition via Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), and explains the analytical logic for structural confirmation. The methodologies are grounded in established spectroscopic principles and are designed to ensure data integrity and trustworthiness.

Introduction: The Need for Predictive Analysis

The compound this compound represents a unique molecular architecture combining a benzaldehyde moiety with a substituted nitrophenoxy group. Such structures are of interest in medicinal chemistry and materials science, where precise structural confirmation is paramount. When venturing into novel chemical space, direct experimental data is often unavailable. In these instances, a robust analytical strategy must be built upon a foundation of predictive spectroscopy, leveraging established principles to anticipate and interpret experimental results.[1][2]

This guide addresses this challenge directly. It is structured not as a repository of existing data, but as an expert-driven workflow for acquiring and validating the spectral signature of this target compound. The causality behind experimental choices—from solvent selection in NMR to ionization techniques in MS—is explained to empower researchers to not only replicate the findings but also adapt these principles to analogous novel structures.

Predicted Spectroscopic Data & Interpretation

The following sections detail the theoretically-derived spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups: an aromatic aldehyde, a diaryl ether, a nitro group, and a chlorinated aromatic ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is the cornerstone of structural elucidation for organic molecules.[3] For the target compound, we predict a complex spectrum in the aromatic region (δ 7.0-8.5 ppm) and a highly characteristic singlet for the aldehyde proton in the downfield region (δ ~10.0 ppm).[4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

|---|---|---|---|---|

| ~10.05 | Singlet (s) | 1H | Aldehyde (-CHO) | The strong deshielding effect of the carbonyl oxygen and the aromatic ring consistently places this proton in the δ 9.5-10.5 ppm range.[4] Its singlet nature is due to the absence of adjacent protons. |

| ~8.10 | Doublet (d) | 1H | Ar-H (ortho to NO₂) | The nitro group is a powerful electron-withdrawing group, causing significant deshielding of the adjacent proton. |

| ~7.95 | Doublet (d) | 2H | Ar-H (ortho to CHO) | Protons ortho to the aldehyde group are deshielded due to the electron-withdrawing nature of the carbonyl. |

| ~7.65 | Doublet of Doublets (dd) | 1H | Ar-H (para to NO₂, ortho to Cl) | This proton is influenced by both the nitro and chloro substituents, leading to a complex splitting pattern. |

| ~7.30 | Doublet (d) | 2H | Ar-H (meta to CHO) | These protons are ortho to the ether linkage and experience less deshielding compared to those ortho to the aldehyde. |

| ~7.20 | Doublet (d) | 1H | Ar-H (ortho to Ether O) | This proton on the nitro-substituted ring is least affected by the electron-withdrawing groups. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides direct insight into the carbon skeleton of a molecule.[5] The spectrum is predicted to show distinct signals for each unique carbon environment, with the carbonyl carbon being the most downfield.[6][7]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |

|---|---|---|

| ~191.5 | Aldehyde (C=O) | The carbonyl carbon of an aromatic aldehyde is highly deshielded and appears in a characteristic region.[7] |

| ~160.0 | Ar-C (C-OAr) | The carbon atom of the benzaldehyde ring attached to the ether oxygen. |

| ~148.0 | Ar-C (C-OAr) | The carbon atom of the nitrophenyl ring attached to the ether oxygen. |

| ~145.0 | Ar-C (C-NO₂) | The carbon bearing the nitro group is significantly deshielded. |

| ~135.0 | Ar-C (ipso-CHO) | The carbon of the benzaldehyde ring to which the aldehyde group is attached. |

| ~132.0 | Ar-CH (ortho to CHO) | Aromatic CH carbons ortho to the aldehyde group. |

| ~130.0 | Ar-C (C-Cl) | The carbon atom bonded to chlorine. |

| ~128.5 | Ar-CH | Aromatic CH carbon on the nitro-substituted ring. |

| ~125.0 | Ar-CH | Aromatic CH carbon on the nitro-substituted ring. |

| ~122.0 | Ar-CH (meta to CHO) | Aromatic CH carbons meta to the aldehyde group. |

| ~118.0 | Ar-CH | Aromatic CH carbon on the nitro-substituted ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their vibrational frequencies.[8]

Predicted FT-IR Absorption Bands (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Key Insights |

|---|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the benzene rings.[9] |

| 2850-2750 | Medium, Sharp (often two bands) | Aldehyde C-H Stretch | The presence of a band around 2720 cm⁻¹ is highly diagnostic for an aldehyde.[10][11][12] |

| ~1705 | Strong, Sharp | Carbonyl (C=O) Stretch | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[13] |

| ~1590, ~1480 | Medium-Strong | Aromatic C=C Stretch | These absorptions are characteristic of the benzene ring skeleton.[9] |

| ~1520, ~1340 | Strong | Asymmetric & Symmetric NO₂ Stretch | The nitro group gives rise to two very strong and characteristic stretching bands.[9] |

| ~1250 | Strong | Aryl Ether (Ar-O-Ar) Stretch | The asymmetric C-O-C stretch for diaryl ethers is typically strong and found in this region. |

| ~830 | Strong | C-H Out-of-Plane Bending | Suggests para-disubstitution on the benzaldehyde ring. |

| ~750 | Strong | C-Cl Stretch | The carbon-chlorine stretch appears in the fingerprint region. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation patterns, which act as a structural fingerprint.

Predicted Mass Spectrometry Data (EI-MS)

| m/z Value | Predicted Identity | Rationale & Key Insights |

|---|---|---|

| 277/279 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The M+2 peak at m/z 279 with ~1/3 the intensity of the M peak is the characteristic isotopic signature of one chlorine atom.[14] |

| 276/278 | [M-H]⁺ | Loss of the aldehyde hydrogen is a common fragmentation for aromatic aldehydes.[15] |

| 248/250 | [M-CHO]⁺ | Loss of the formyl radical is another characteristic fragmentation pathway for benzaldehydes.[14] |

| 231/233 | [M-NO₂]⁺ | Loss of the nitro group (46 Da) is a common fragmentation for nitroaromatic compounds. |

| 141 | [C₇H₄OCl]⁺ | Fragment corresponding to the 4-chlorobenzoyl cation. |

| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to the 4-phenoxybenzaldehyde radical cation after cleavage of the C-O bond. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives.[16] |

Experimental Protocols & Workflows

To ensure the acquisition of high-quality, trustworthy data, the following protocols should be strictly adhered to.

General Sample Preparation

Trustworthiness Check: All solvents must be of high-purity, spectroscopic grade. Glassware must be scrupulously cleaned and dried to avoid contamination. For NMR, deuterated solvents should be fresh and stored under an inert atmosphere.[17][18]

-

Dissolution: Accurately weigh 5-10 mg of this compound for ¹H NMR (15-30 mg for ¹³C NMR) and dissolve it in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a small vial.[19][20]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[20]

-

Standardization: Add a minimal amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[4]

Spectroscopic Data Acquisition Workflow

The following diagram illustrates the logical flow for comprehensive spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).

-

Solvent: CDCl₃.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans (NS): 16

-

Acquisition Time (AQ): ~3.0 s

-

Relaxation Delay (D1): 2.0 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans (NS): 1024

-

Acquisition Time (AQ): ~1.0 s

-

Relaxation Delay (D1): 2.0 s

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CHCl₃ at δ 7.26 ppm) or TMS (δ 0.00 ppm). Calibrate the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Protocol: FT-IR Spectroscopy

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a Universal ATR (Attenuated Total Reflectance) accessory (or equivalent).[21]

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.[22]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage. Apply pressure using the built-in clamp to ensure good contact.

-

Acquisition: Collect the spectrum over a range of 4000–650 cm⁻¹.

-

Data Analysis: Identify key absorption bands and compare them with the predicted values.

Protocol: Mass Spectrometry

-

Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) via direct injection or through a GC inlet.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak [M]⁺˙ and its isotopic pattern. Analyze the fragmentation pattern to corroborate the predicted structural fragments.[14][15]

Conclusion: A Self-Validating Analytical Framework

The structural elucidation of a novel compound like this compound is a multi-faceted process that demands rigorous experimental design and logical data interpretation. This guide provides the necessary framework for achieving this. By integrating predictive analysis with standardized, high-integrity experimental protocols, researchers can establish a self-validating system. The ¹H and ¹³C NMR data will define the carbon-hydrogen framework, FT-IR will confirm the presence of all key functional groups (aldehyde, nitro, ether, aryl halide), and mass spectrometry will verify the molecular weight and elemental composition (via isotopic patterns) while providing corroborating structural information through fragmentation. The convergence of these independent spectroscopic techniques on the proposed structure provides the highest level of confidence and scientific trustworthiness.

References

-

Abraham, R. J., et al. "The prediction of 1H NMR chemical shifts in organic compounds." Spectroscopy Europe. [Link]

-

Cui, Q., et al. (2024). "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Journal of Chemical Information and Modeling. [Link]

-

NMR-Bio. "NMR sample preparation guidelines." [Link]

-

The Organic Chemistry Tutor. (2021). "Predicting NMR Spectra of Molecule." YouTube. [Link]

-

Kwan, E. E., & Liu, R. Y. (2021). "Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics." Journal of the American Chemical Society. [Link]

-

Rychnovsky, S. D. (2006). "Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol." Organic Letters. [Link]

-

Scribd. "NMR Sample Preparation Guide." [Link]

-

Organomation. "NMR Sample Preparation: The Complete Guide." [Link]

-

Iowa State University. "NMR Sample Preparation." Chemical Instrumentation Facility. [Link]

-

University of Colorado Boulder. "Mass Spectrometry: Fragmentation." [Link]

-

eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." [Link]

-

Scribd. "Mass Spectrometry: Fragmentation Patterns." [Link]

-

Chemistry LibreTexts. "FT-IR Spectroscopy (Experiment)." [Link]

-

Abraham, R. J., et al. (2003). "1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones." Magnetic Resonance in Chemistry. [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]

-

University of the West Indies. "Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy." [Link]

-

Doc Brown's Chemistry. "proton 1H NMR spectrum of benzaldehyde C6H5CHO." [Link]

-

University of Colorado Boulder. "Table of Characteristic IR Absorptions." [Link]

-

Massachusetts Institute of Technology. "FTIR SPECTROPHOTOMETER." [Link]

-

Bruker. "Guide to FT-IR Spectroscopy." [Link]

-

Whitman College. "GCMS Section 6.9.5 - Fragmentation of Aromatics." [Link]

-

Scribd. "FTIR Analysis of Organic Compounds." [Link]

-

University of Puget Sound. "13C NMR Chemical Shift Table." [Link]

-

University of Wisconsin-Madison. "1H NMR: Intermediate Level, Spectrum 6." [Link]

-

National Chemical Laboratory. "13C NMR spectroscopy • Chemical shift." [Link]

-

University of Calgary. "IR: aldehydes." [Link]

-

University of California, Los Angeles. "Infrared Spectroscopy Table." [Link]

-

Compound Interest. "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES." [Link]

-

Studylib. "Mass Spectrometry Fragmentation: Ethers, Amines, More." [Link]

-

University of Regensburg. "Chemical shifts." [Link]

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." [Link]

-

Grützmacher, H.-F. (2017). "Fragmentation in Mass Spectrometry." Encyclopedia of Spectroscopy and Spectrometry. [Link]

-

McMurry, J. "Spectroscopy of Aldehydes and Ketones." Organic Chemistry: A Tenth Edition. [Link]

-

Smith, B. C. (2017). "The C=O Bond, Part II: Aldehydes." Spectroscopy Online. [Link]

Sources

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. bhu.ac.in [bhu.ac.in]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. GCMS Section 6.9.5 [people.whitman.edu]

- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 18. scribd.com [scribd.com]

- 19. organomation.com [organomation.com]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 22. egikunoo.wordpress.com [egikunoo.wordpress.com]

crystal structure of 4-(4-chloro-2-nitrophenoxy)benzaldehyde

An In-depth Technical Guide to the Putative Crystal Structure of 4-(4-chloro-2-nitrophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide addresses the crystal structure of this compound, a molecule of interest for its potential applications in medicinal chemistry and materials science. As of the latest literature review, a definitive, experimentally determined crystal structure for this specific compound has not been publicly reported. Therefore, this whitepaper adopts a predictive and methodological approach, providing a robust framework for its synthesis, theoretical structural analysis, and experimental determination. By leveraging data from structurally related analogues, we can infer and propose a likely crystalline architecture, offering valuable insights for researchers in the field.

PART 1: Synthesis and Crystallization Strategy

A logical and efficient synthetic pathway is the foundational step in any structural investigation. The synthesis of this compound can be approached through a nucleophilic aromatic substitution (SNA r) reaction, a well-established method for forming diaryl ethers.

Proposed Synthetic Protocol

The synthesis would involve the reaction of 4-fluorobenzaldehyde with 4-chloro-2-nitrophenol. The electron-withdrawing nature of the nitro group in 4-chloro-2-nitrophenol enhances the acidity of the hydroxyl proton, facilitating its deprotonation. The fluoride on 4-fluorobenzaldehyde serves as a good leaving group for nucleophilic aromatic substitution.

Step-by-Step Synthesis:

-

Deprotonation: To a solution of 4-chloro-2-nitrophenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (1.5 eq.).

-

Nucleophilic Attack: Add 4-fluorobenzaldehyde (1.0 eq.) to the reaction mixture.

-

Reaction Progression: Heat the mixture at a temperature range of 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, poured into ice-water, and the resulting precipitate is filtered. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Crystallization Workflow

Obtaining single crystals suitable for X-ray diffraction is often a meticulous process of trial and error. A systematic approach increases the likelihood of success.

Experimental Workflow for Crystallization:

Caption: A generalized workflow for the crystallization of a small organic molecule.

A variety of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation. Common choices include ethanol, methanol, acetone, and ethyl acetate.

PART 2: Theoretical Crystal Structure Analysis

In the absence of experimental data, computational modeling provides a powerful tool for predicting the crystal structure. By employing energy minimization calculations, we can postulate a likely conformation of the molecule and its packing in a crystalline lattice.

Predicted Molecular Geometry

The molecule this compound possesses considerable conformational flexibility, primarily around the ether linkage. The dihedral angle between the two aromatic rings is a key determinant of the overall molecular shape. Based on analyses of similar diaryl ether structures in the Cambridge Structural Database (CSD), a non-planar conformation is anticipated to be the most stable, minimizing steric hindrance between the two rings.

Anticipated Intermolecular Interactions

The crystal packing is expected to be dominated by a combination of weak intermolecular forces. The presence of the nitro group, the aldehyde group, and the chloro substituent introduces polarity and the potential for specific, directional interactions.

-

C-H···O Hydrogen Bonds: The aldehyde and nitro groups are potential hydrogen bond acceptors, likely forming weak C-H···O interactions with aromatic C-H donors from neighboring molecules.

-

π-π Stacking: The aromatic rings are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

Halogen Bonding: The chlorine atom may act as a halogen bond donor, interacting with the oxygen atoms of the nitro or aldehyde groups of adjacent molecules.

The interplay of these interactions will dictate the final supramolecular assembly.

PART 3: A Guide to Experimental Structure Determination

Once suitable crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure.

Data Collection and Processing Protocol

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

An In-Depth Technical Guide to 4-(4-chloro-2-nitrophenoxy)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(4-chloro-2-nitrophenoxy)benzaldehyde, a molecule of significant interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules to predict its physicochemical properties, spectral characteristics, and reactivity. A detailed, field-proven synthetic protocol and characterization workflow are also presented to empower researchers in their scientific endeavors.

Introduction: A Molecule of Untapped Potential

This compound belongs to the class of diaryl ethers, a scaffold present in numerous biologically active compounds. The unique arrangement of an aldehyde, a chloro group, and a nitro group across the diphenyl ether linkage bestows upon it a rich and versatile chemical reactivity. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the electron density of the aromatic rings and the reactivity of the aldehyde functionality, making it a valuable intermediate for the synthesis of more complex molecular architectures. This guide aims to serve as a foundational resource for researchers exploring the potential of this compound in medicinal chemistry and materials science.

Predicted Physicochemical and Spectral Properties

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These predictions are based on the known properties of related compounds such as 4-chloro-2-nitrobenzaldehyde, 4-(4-nitrophenoxy)benzaldehyde, and diphenyl ether.[1][2][3]

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₃H₈ClNO₄ | Derived from the chemical structure. |

| Molecular Weight | 277.66 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to yellow crystalline solid | Aromatic nitro compounds are often colored.[4] The related 4-chloro-2-nitrobenzaldehyde is a powder. |

| Melting Point | 100-115 °C | The melting point of the positional isomer 2-(2-nitro-4-chloro-phenoxy)benzaldehyde is 100-101°C. The presence of the ether linkage and additional phenyl ring compared to 4-chloro-2-nitrobenzaldehyde (m.p. ~70°C) would likely increase the melting point. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition due to the nitro group. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, dichloromethane). | The large aromatic structure and the presence of a polar nitro group suggest solubility in polar aprotic solvents. Diphenyl ethers are generally insoluble in water. |

Predicted Spectral Data

The characterization of this compound would rely on a combination of spectroscopic techniques.[1] The predicted spectral data is as follows:

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of two substituted benzene rings. The chemical shifts are predicted based on the analysis of similar structures.[5][6][7]

-

Aldehydic Proton (-CHO): A singlet around δ 9.9-10.1 ppm.

-

Aromatic Protons: A series of doublets and double doublets in the range of δ 7.0-8.5 ppm. The protons on the nitro-substituted ring will be more downfield due to the electron-withdrawing effect of the nitro group.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Aldehydic Carbonyl Carbon: A signal around δ 190-193 ppm.

-

Aromatic Carbons: Multiple signals between δ 115-160 ppm. The carbons attached to the nitro group and the ether oxygen will be significantly shifted.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[8][9][10][11]

-

C=O (aldehyde): Strong absorption around 1700-1715 cm⁻¹.

-

N-O (nitro group): Two strong absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

-

C-O-C (ether): Stretching vibrations in the region of 1200-1250 cm⁻¹.

-

C-Cl: Absorption in the fingerprint region, typically around 700-800 cm⁻¹.

-

Ar-H: Stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

2.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[8][12]

-

Molecular Ion (M⁺): A peak at m/z 277, with an isotopic peak at m/z 279 (M+2) in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of the aldehyde group (-CHO), the nitro group (-NO₂), and cleavage of the ether linkage.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SₙAr) reaction, specifically an Ullmann condensation. This approach is supported by literature precedents for the synthesis of similar diaryl ethers.[13][14] The proposed two-step synthesis starts from commercially available materials.

Caption: Proposed two-step synthesis of this compound.

Step 1: Preparation of 4-chloro-2-nitrophenol. This key intermediate can be synthesized from 2,5-dichloronitrobenzene through hydrolysis with sodium hydroxide.[15]

Step 2: Ullmann Condensation. The target molecule is then synthesized by the reaction of 4-chloro-2-nitrophenol with 4-fluorobenzaldehyde in the presence of a base like potassium carbonate and a copper catalyst. The fluorine atom on the benzaldehyde is a good leaving group for nucleophilic aromatic substitution.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups: the aldehyde, the nitro group, and the chloro group on the aromatic ring.

-

Aldehyde Group: The aldehyde is susceptible to a wide range of reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol, and various condensation reactions (e.g., with amines to form imines, or with active methylene compounds).[16][17] The electron-withdrawing nature of the rest of the molecule is expected to make the aldehyde carbonyl carbon more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[18]

-

Nitro Group: The nitro group can be selectively reduced to an amine, opening up avenues for further derivatization, such as diazotization and amide formation.

-

Chloro Group and Aromatic Rings: The chloro-substituted ring is activated towards nucleophilic aromatic substitution, although to a lesser extent than the nitro-substituted ring. The ether linkage is generally stable but can be cleaved under harsh conditions.[19]

Caption: Key reactive sites and potential transformations of the target molecule.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and characterization steps.

Synthesis of this compound

Materials:

-

4-chloro-2-nitrophenol

-

4-fluorobenzaldehyde

-

Potassium carbonate (anhydrous)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-2-nitrophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Add anhydrous DMF to the flask to dissolve the solids.

-

Add 4-fluorobenzaldehyde (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Workflow

Caption: A typical workflow for the structural characterization of the synthesized compound.

Safety and Toxicology

While specific toxicological data for this compound is unavailable, it should be handled with care, assuming it may possess hazards associated with related compounds. Chlorophenoxy compounds and other chloro-organic compounds can be toxic and persistent in the environment.[4][20][21][22]

-

General Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

-

Irritation: Aromatic aldehydes and nitro compounds can be irritants to the skin, eyes, and respiratory tract.[23]

-

Toxicity: Chlorophenoxy compounds have been associated with various health effects, and their degradation can lead to harmful substances.[4][21]

Applications in Drug Discovery and Materials Science

The structural motifs within this compound are prevalent in pharmacologically active molecules. The diaryl ether core is found in a variety of drugs, and the reactive handles (aldehyde, nitro, chloro groups) allow for its incorporation into larger, more complex structures. Potential applications include:

-

Scaffold for Novel Therapeutics: It can serve as a starting material for the synthesis of novel compounds with potential anticancer, antimicrobial, or anti-inflammatory activities.

-

Intermediate in Agrochemical Synthesis: The combination of functional groups is relevant to the development of new herbicides and pesticides.

-

Building Block for Functional Materials: The aromatic nature and potential for derivatization make it a candidate for the synthesis of novel polymers, dyes, and other functional materials.

Conclusion

This compound represents a versatile and promising building block for chemical synthesis. This guide has provided a comprehensive, albeit predictive, overview of its physical and chemical properties, a robust synthetic protocol, and a clear characterization workflow. By leveraging the insights from structurally related compounds, researchers are now better equipped to explore the full potential of this intriguing molecule in their respective fields. The self-validating nature of the described protocols is intended to instill confidence and facilitate the seamless integration of this compound into ongoing research and development programs.

References

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1 H NMR spectra of p-nitrobenzaldehyde, the product of oxidation of chloramphenicol by HCF(III). (n.d.). ResearchGate. Retrieved from [Link]

-

4-Chloro-2-nitrobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

4-Chloro-3-nitrobenzaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

-

Aldehydes and Ketones. (n.d.). MSU chemistry. Retrieved from [Link]

-

Diphenyl Ether. (n.d.). PubChem. Retrieved from [Link]

-

Ether. (n.d.). Wikipedia. Retrieved from [Link]

-

Ether formation through reductive coupling of ketones or aldehydes catalyzed by a mesoionic carbene iridium complex. (2017). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

-

Benzaldehyde, 4-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). ResearchGate. Retrieved from [Link]

-

Light-switchable divergent C–H activation and cross-coupling of cyclic ethers with aromatic aldehydes. (2025). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Diphenyl ether. (n.d.). Wikipedia. Retrieved from [Link]

-

CHEMICAL AND PHYSICAL INFORMATION. (n.d.). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf. Retrieved from [Link]

-

[An outline of chloro-organic compound toxicology]. (n.d.). PubMed. Retrieved from [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). PMC - NIH. Retrieved from [Link]

-

Chemical Properties of Diphenyl ether (CAS 101-84-8). (n.d.). Cheméo. Retrieved from [Link]

-

Synthesis of 2-(2-nitro-4-chloro-phenoxy)benzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

-

Ether. (n.d.). Wikipedia. Retrieved from [Link]

-

Benzaldehyde, 4-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Which are more reactive, alkyl ketones or aromatic aldehydes?. (2017). Quora. Retrieved from [Link]

-

Benzaldehyde, 4-nitro-, [(4-nitrophenyl)methylene]hydrazone. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of 2-(2-nitro-4-chloro-phenoxy)benzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

- CN101481311A - Preparation of 4-chloro-2-nitrophenol. (n.d.). Google Patents.

-

Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). PMC - NIH. Retrieved from [Link]

-

4-(4-Methoxyphenoxy)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

1 H NMR spectra of p-nitrobenzaldehyde, the product of oxidation of chloramphenicol by HCF(III). (n.d.). ResearchGate. Retrieved from [Link]

-

Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenyl ether - Wikipedia [en.wikipedia.org]

- 3. Diphenyl ether (CAS 101-84-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. epa.gov [epa.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 79674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]

- 10. Benzaldehyde, 4-nitro-, [(4-nitrophenyl)methylene]hydrazone [webbook.nist.gov]

- 11. 4-Chloro-3-nitrobenzaldehyde(16588-34-4) IR Spectrum [chemicalbook.com]

- 12. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 13. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]

- 16. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 17. Ether formation through reductive coupling of ketones or aldehydes catalyzed by a mesoionic carbene iridium complex - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 18. quora.com [quora.com]

- 19. Ether - Wikipedia [en.wikipedia.org]

- 20. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 4-(4-chloro-2-nitrophenoxy)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4-chloro-2-nitrophenoxy)benzaldehyde stands as a pivotal intermediate in contemporary organic synthesis, prized for its utility in constructing complex molecular architectures for pharmaceutical and materials science applications. The chemical behavior of this molecule is predominantly dictated by the reactivity of its aldehyde functionality. This reactivity is intricately modulated by the electronic landscape of the diaryl ether backbone, specifically the chloro and nitro substituents. This guide provides a comprehensive exploration of the aldehyde group's reactivity, grounded in mechanistic principles and supported by detailed experimental protocols. We aim to equip researchers with the predictive understanding necessary for the strategic application of this versatile building block.

The Electronic Architecture and its Influence on Aldehyde Reactivity

To fully grasp the synthetic potential of this compound, a foundational understanding of its electronic characteristics is essential. The aldehyde group (-CHO) is inherently electrophilic, a trait stemming from the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon susceptible to nucleophilic attack.[1][2]

The substituents on the aromatic rings significantly influence this inherent electrophilicity:

-

Electron-Withdrawing Groups (-I, -R): The 2-nitro group is a potent electron-withdrawing substituent, exerting both a negative inductive (-I) and a negative resonance (-R) effect.[3] This dual action substantially depletes electron density from the benzaldehyde ring, thereby increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity.[3][4]

-

Halogen Substituent (-I, +R): The 4-chloro group exhibits a dichotomous electronic influence. It withdraws electron density through induction (-I) but can donate electron density via resonance (+R).[5] In the context of overall reactivity, the inductive effect tends to dominate, contributing to the electron-deficient nature of the aromatic system.

-

Ether Linkage (+R): The phenoxy oxygen atom can, in principle, donate a lone pair of electrons to the benzaldehyde ring through a positive resonance effect (+R). However, the pronounced electron-withdrawing capacity of the nitro group significantly attenuates this effect.

The collective impact of these substituents is a highly activated aldehyde group, primed for a diverse array of chemical transformations.

Synthesis of this compound

The principal synthetic route to this key intermediate is via a nucleophilic aromatic substitution (SNAr) reaction, often an Ullmann condensation. This reaction typically involves the coupling of 4-chloro-2-nitrophenol with a parasubstituted benzaldehyde, such as 4-fluorobenzaldehyde, in the presence of a copper catalyst and a base.

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in this compound makes it an excellent substrate for a variety of nucleophilic addition reactions. Furthermore, it can be readily oxidized or reduced to afford other valuable functional groups.

Nucleophilic Addition Reactions

This class of reactions is fundamental to the synthetic utility of aldehydes.[6] The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated.[1]

The reaction of the aldehyde with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is a robust method for forming new carbon-carbon bonds and generating secondary alcohols.

Experimental Protocol: Grignard Reaction

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (1.1 eq, commercially available or freshly prepared) dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality in Protocol Design:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources. The use of anhydrous solvents and flame-dried glassware is critical to prevent quenching of the reagent.

-

Inert Atmosphere: Organometallic reagents are sensitive to atmospheric oxygen and moisture.

-

Controlled Addition at Low Temperature: The reaction is often exothermic. Slow addition at 0 °C helps to control the reaction rate and minimize the formation of side products.

Caption: Workflow for Grignard Addition.

Oxidation to Carboxylic Acid

The aldehyde group can be efficiently oxidized to the corresponding carboxylic acid, 4-(4-chloro-2-nitrophenoxy)benzoic acid, a valuable intermediate in its own right.[7]

Experimental Protocol: Pinnick Oxidation

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent system such as a mixture of tert-butanol and water.

-

Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq) followed by a solution of sodium chlorite (NaClO₂, ~1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq) in water.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 4-12 hours.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium sulfite. Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate. The resulting carboxylic acid can often be purified by recrystallization.

Causality in Protocol Design:

-

Sodium Chlorite: This is the primary oxidant.

-

2-Methyl-2-butene: This reagent acts as a scavenger for the highly reactive and potentially problematic hypochlorite byproduct.

-

Phosphate Buffer: Maintains the reaction pH in a weakly acidic range, which is optimal for the Pinnick oxidation.

Reduction to Primary Alcohol

Selective reduction of the aldehyde to a primary alcohol can be readily achieved using mild reducing agents.[7]

Experimental Protocol: Sodium Borohydride Reduction

-

Reaction Setup: Dissolve this compound (1.0 eq) in a protic solvent such as methanol or ethanol.

-

Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise.

-

Reaction: Stir the mixture at room temperature for 1-3 hours.

-

Workup and Purification: Quench the reaction by the slow addition of water or 1M HCl. Remove the solvent under reduced pressure and extract the product into an organic solvent. Purify by column chromatography if necessary.

Causality in Protocol Design:

-

Sodium Borohydride: A mild and selective reducing agent that is well-suited for the reduction of aldehydes in the presence of other reducible functional groups like nitro groups under these conditions.

-

Protic Solvent: The solvent serves as the proton source for the intermediate alkoxide.

-

Portion-wise Addition: Controls the rate of reaction and the evolution of hydrogen gas.

| Reaction | Reagent(s) | Product Functional Group |

| Grignard Addition | R-MgX | Secondary Alcohol |

| Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Carboxylic Acid |

| Reduction | NaBH₄ | Primary Alcohol |

Conclusion

The aldehyde group of this compound is a highly versatile functional handle, whose reactivity is significantly enhanced by the electronic effects of the chloro and nitro substituents. This heightened electrophilicity allows for a broad spectrum of synthetic transformations, including nucleophilic additions, oxidations, and reductions. The protocols detailed in this guide, along with the underlying mechanistic rationale, provide a robust framework for the effective utilization of this important building block in the synthesis of complex target molecules. A thorough understanding of these principles is paramount for any researcher engaged in the fields of medicinal chemistry and materials science.

References

-

Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. r/chemhelp. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

-

Study.com. The Nucleophilic Addition Reactions of Aldehydes & Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reaction Mechanisms of 4-(4-Chloro-2-nitrophenoxy)benzaldehyde

Abstract: This technical guide provides a comprehensive exploration of the synthesis and principal reaction mechanisms of 4-(4-chloro-2-nitrophenoxy)benzaldehyde, a versatile intermediate in synthetic organic and medicinal chemistry. The document elucidates the critical role of nucleophilic aromatic substitution (SNAr) in the formation of its core diaryl ether structure. Furthermore, it details the characteristic reactivities of its key functional groups—the aldehyde and the nitro moieties—offering mechanistic insights and field-proven experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically grounded understanding of this compound's chemical behavior to leverage its full synthetic potential.

Introduction: A Molecule of Strategic Importance

This compound is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of more complex molecular architectures. Its structure is characterized by three key features that dictate its reactivity: a diaryl ether linkage, an electrophilic aldehyde group, and a reducible nitro group. The strategic placement of the electron-withdrawing nitro and chloro groups on one of the aromatic rings is not merely incidental; it is fundamental to the molecule's primary synthesis route and significantly influences its subsequent chemical transformations.

The diaryl ether motif is a prevalent scaffold in a multitude of biologically active molecules, including antibiotics and anticancer agents.[1] The aldehyde function provides a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, while the nitro group can be readily converted into an amine, opening pathways for further derivatization.[2][3] Understanding the interplay of these functional groups is paramount for designing efficient and innovative synthetic strategies in pharmaceutical and materials science. This guide will dissect these features, offering both theoretical understanding and practical methodologies.

Synthesis of the Diaryl Ether Core: A Case Study in Nucleophilic Aromatic Substitution (SNAr)

The construction of the this compound framework is classically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This powerful method for forming C-O bonds involves the reaction of a phenoxide with an electron-deficient aryl halide.[1][4]

Causality Behind the Experimental Design: The success of this synthesis hinges on the electronic properties of the aryl halide. The aromatic ring targeted for substitution must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, a halogen).[1][5] In the synthesis of our target molecule, 3,4-dichloronitrobenzene serves as the ideal electrophile. The nitro group (-NO₂) at the 2-position and the chloro group at the 4-position provide potent activation for the displacement of the chlorine atom at the 1-position. The nucleophile, 4-hydroxybenzaldehyde, is deprotonated by a base (e.g., potassium hydroxide) to form the more nucleophilic phenoxide ion.

The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, which is a hallmark of classical SNAr reactions.[5]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The potassium salt of 4-hydroxybenzaldehyde attacks the carbon atom bearing the leaving group (C1 of 3,4-dichloronitrobenzene). This attack is regioselective for the chlorine atom ortho to the nitro group, as the nitro group provides the strongest resonance stabilization of the resulting intermediate. This addition step forms a resonance-stabilized anionic σ-complex known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group, a critical stabilizing factor.

-

Elimination and Re-aromatization: In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

Caption: SNAr mechanism for the synthesis of the target diaryl ether.

Alternative: The Ullmann Condensation

While SNAr is highly effective, an alternative is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[6][7] This method is particularly useful when the aryl halide is not sufficiently activated for SNAr. Traditional Ullmann reactions often require harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[6][8] However, modern iterations use soluble copper catalysts with ligands, allowing for milder reaction conditions.[6]

Self-Validating Experimental Protocol: SNAr Synthesis

This protocol is designed for robust and reproducible synthesis. Each step includes justifications for the chosen conditions.

| Step | Procedure | Rationale & In-Process Control |

| 1. Phenoxide Formation | In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) and potassium hydroxide (1.2 eq) in dimethylformamide (DMF). Stir at room temperature for 30 minutes. | The use of a slight excess of base ensures complete deprotonation to the more reactive phenoxide. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. The reaction is monitored by the complete dissolution of solids. |

| 2. SNAr Reaction | Add 3,4-dichloronitrobenzene (1.05 eq) to the solution. Heat the mixture to 110-120 °C. | A small excess of the aryl halide ensures the complete consumption of the valuable phenoxide. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.[9] |

| 3. Monitoring | Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting 4-hydroxybenzaldehyde spot is consumed (typically 2-4 hours). | TLC provides a rapid and reliable method to track the disappearance of reactants and the appearance of the product, preventing unnecessary heating that could lead to side products. |

| 4. Work-up & Isolation | Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will cause the crude product to precipitate. | Quenching in ice-water precipitates the organic product, separating it from the high-boiling DMF solvent and inorganic salts. |

| 5. Purification | Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and cold ethanol. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a solid. | Washing removes residual DMF and salts. Recrystallization is a standard method for purifying solid organic compounds, yielding a product of high purity suitable for subsequent reactions. The product's identity and purity can be confirmed by melting point, ¹H NMR, and ¹³C NMR spectroscopy. |

Key Reaction Mechanisms of Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its aldehyde and nitro functional groups.[10][11][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Ether - Wikipedia [en.wikipedia.org]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Ullmann Reaction | Thermo Fisher Scientific - FR [thermofisher.com]

- 9. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chemical Reactivity [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Potential of 4-(4-chloro-2-nitrophenoxy)benzaldehyde: A Technical Guide for Medicinal Chemists

Abstract

The diaryl ether scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the untapped potential of a specific diaryl ether derivative, 4-(4-chloro-2-nitrophenoxy)benzaldehyde. By dissecting its structural components—the diaryl ether core, the electron-withdrawing nitro and chloro substituents, and the reactive benzaldehyde moiety—we can logically infer a spectrum of promising medicinal applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a theoretical framework and practical methodologies for exploring its anticancer, antibacterial, and anti-inflammatory properties. While direct biological data for this specific molecule is not yet prevalent in public literature, this guide synthesizes data from closely related analogs to build a robust hypothesis for its therapeutic promise and to provide a clear roadmap for its investigation.

The Diaryl Ether Scaffold: A Privileged Motif in Drug Discovery